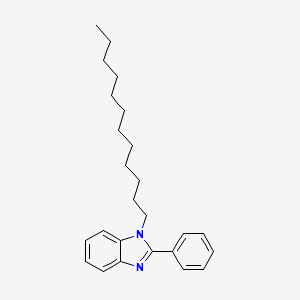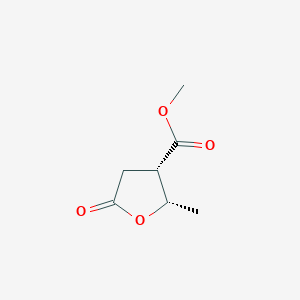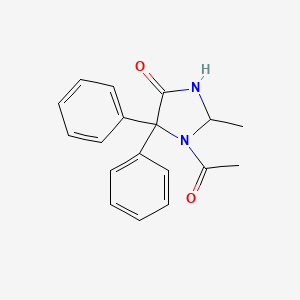
barium(2+);2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium(2+);2-methylprop-2-enoate is a chemical compound that consists of a barium ion (Ba^2+) and the anion derived from 2-methylprop-2-enoic acid. This compound is part of the broader class of acrylates, which are known for their diverse applications in various fields such as polymer chemistry, coatings, and adhesives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of barium(2+);2-methylprop-2-enoate typically involves the reaction of barium hydroxide with 2-methylprop-2-enoic acid. The reaction can be represented as follows:
Ba(OH)2+2CH2C(CH3)COOH→Ba(CH2C(CH3)COO2+2H2O
This reaction is usually carried out in an aqueous medium at room temperature. The product is then isolated by filtration and dried under reduced pressure.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous stirred-tank reactors (CSTRs) to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize by-products. The final product is typically purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Barium(2+);2-methylprop-2-enoate can undergo various types of chemical reactions, including:
Polymerization: The compound can polymerize to form poly(2-methylprop-2-enoate) in the presence of initiators such as benzoyl peroxide or azobisisobutyronitrile.
Substitution: The barium ion can be replaced by other metal ions through ion-exchange reactions.
Complexation: The compound can form complexes with various ligands, altering its chemical properties.
Common Reagents and Conditions
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile, typically at temperatures ranging from 50 to 80°C.
Substitution: Metal salts such as sodium chloride or potassium nitrate in aqueous solutions.
Complexation: Ligands such as ethylenediaminetetraacetic acid (EDTA) in neutral or slightly acidic conditions.
Major Products
Polymerization: Poly(2-methylprop-2-enoate)
Substitution: Barium salts of the substituting anion
Complexation: Barium-ligand complexes
Aplicaciones Científicas De Investigación
Barium(2+);2-methylprop-2-enoate has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of various polymers with applications in coatings, adhesives, and sealants.
Biomedical Engineering: Investigated for use in drug delivery systems and tissue engineering due to its biocompatibility.
Material Science: Utilized in the development of advanced materials with specific mechanical and thermal properties.
Environmental Science: Studied for its potential in water treatment and pollution control.
Mecanismo De Acción
The mechanism of action of barium(2+);2-methylprop-2-enoate largely depends on its application. In polymerization, the compound undergoes free-radical polymerization, where the double bond in the 2-methylprop-2-enoate group reacts with initiators to form long polymer chains. In biomedical applications, the compound’s biocompatibility and ability to form hydrogels make it suitable for drug delivery and tissue engineering.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-methylprop-2-enoate: Similar in structure but contains a methyl group instead of a barium ion.
2-ethylbutyl 2-methylprop-2-enoate: Another ester of 2-methylprop-2-enoic acid with different alkyl groups.
Uniqueness
Barium(2+);2-methylprop-2-enoate is unique due to the presence of the barium ion, which imparts distinct chemical and physical properties compared to other esters of 2-methylprop-2-enoic acid. This uniqueness makes it valuable in specific applications where the barium ion’s properties are advantageous, such as in certain polymerization processes and material science applications.
Propiedades
Fórmula molecular |
C8H10BaO4 |
|---|---|
Peso molecular |
307.49 g/mol |
Nombre IUPAC |
barium(2+);2-methylprop-2-enoate |
InChI |
InChI=1S/2C4H6O2.Ba/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 |
Clave InChI |
DIPCOVJHNPLQRI-UHFFFAOYSA-L |
SMILES canónico |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-fluorophenyl)-1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B13810326.png)

![Disodium [2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato] chromate](/img/structure/B13810355.png)

![Estere dell'ossazepam con indometacina [Italian]](/img/structure/B13810377.png)

![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13810386.png)
![7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione](/img/structure/B13810394.png)
![1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13810397.png)


![3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid](/img/structure/B13810415.png)

